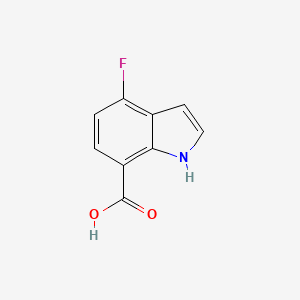

4-fluoro-1H-indole-7-carboxylic Acid

CAS No.: 313337-34-7

Cat. No.: VC2366063

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313337-34-7 |

|---|---|

| Molecular Formula | C9H6FNO2 |

| Molecular Weight | 179.15 g/mol |

| IUPAC Name | 4-fluoro-1H-indole-7-carboxylic acid |

| Standard InChI | InChI=1S/C9H6FNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) |

| Standard InChI Key | GDLCLHCOKQFBPI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=CNC2=C1C(=O)O)F |

| Canonical SMILES | C1=CC(=C2C=CNC2=C1C(=O)O)F |

Introduction

Chemical Identity and Structure

4-Fluoro-1H-indole-7-carboxylic acid consists of an indole nucleus with strategic functional group positioning. The indole backbone, composed of a benzene ring fused to a pyrrole ring, provides a versatile scaffold commonly found in natural products and pharmaceutical compounds. The addition of the fluorine atom at position 4 and the carboxylic acid group at position 7 creates a molecule with unique chemical reactivity and physical properties.

The chemical structure of this compound can be represented through various identifiers, as detailed in the following table:

Physical Properties

Understanding the physical properties of 4-fluoro-1H-indole-7-carboxylic acid is crucial for its proper handling, storage, and application in research settings. These properties have been determined through various analytical methods and are summarized below.

Appearance and Organoleptic Properties

4-Fluoro-1H-indole-7-carboxylic acid typically appears as a white to yellow or gray powder or crystalline solid . This physical form makes it suitable for various laboratory applications and facilitates its handling in research environments.

Thermodynamic Properties

The compound exhibits several important thermodynamic properties that influence its behavior under different conditions:

Physicochemical Parameters

Additional physicochemical parameters provide further insight into the behavior of this compound in various environments:

| Parameter | Value |

|---|---|

| Index of Refraction | 1.692 |

| Polar Surface Area (PSA) | 53.09000 |

| LogP | 1.99 |

| Exact Mass | 179.038254 |

The LogP value of 1.99 indicates moderate lipophilicity, suggesting a balance between water solubility and lipid membrane permeability. This property is particularly significant in the context of drug development, as it influences a compound's pharmacokinetic behavior.

Chemical Reactivity and Synthesis

The chemical reactivity of 4-fluoro-1H-indole-7-carboxylic acid is determined by its structural features, particularly the presence of the indole core, the fluorine substituent, and the carboxylic acid group.

Reactive Centers

The compound contains several reactive centers that can participate in various chemical transformations:

-

The carboxylic acid group at position 7 can undergo typical carboxylic acid reactions, including esterification, amidation, and decarboxylation.

-

The fluorine atom at position 4 modifies the electronic distribution within the aromatic system, potentially influencing the reactivity at various positions.

-

The N-H group of the indole moiety can participate in N-substitution reactions, leading to N-alkylated derivatives.

-

The aromatic nature of the indole system allows for electrophilic aromatic substitution reactions, although the regioselectivity would be influenced by the existing substituents.

Applications in Research

4-Fluoro-1H-indole-7-carboxylic acid finds its primary utility in research settings, particularly in the domains of organic chemistry and pharmaceutical development. Its applications stem from its structural features and reactivity profile.

Chemical Research Applications

In the field of organic chemistry, 4-fluoro-1H-indole-7-carboxylic acid serves as:

-

A building block for the synthesis of more complex molecules with potential biological activity.

-

A model compound for studying the effects of fluorine substitution on aromatic systems.

-

A precursor for the preparation of various derivatives with modified properties.

Pharmaceutical Research

The compound's relevance in pharmaceutical research is tied to the broader significance of indole derivatives in drug discovery and development. Indole derivatives have been identified in numerous natural products and synthetic drug molecules and have demonstrated efficacy in treating various human disorders . The unique substitution pattern of 4-fluoro-1H-indole-7-carboxylic acid may confer specific properties that could be exploited in the development of novel therapeutic agents.

Potential pharmaceutical applications may include:

-

Serving as a scaffold for the development of compounds with specific biological activities.

-

Contributing to structure-activity relationship studies in drug discovery programs.

-

Functioning as an intermediate in the synthesis of drug candidates.

| Classification | Details |

|---|---|

| GHS Code | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

Hazard Interpretation

The hazard statements indicate the following risks:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

The precautionary statements recommend these safety measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Structural Analogues and Related Compounds

4-Fluoro-1H-indole-7-carboxylic acid belongs to a broader family of indole derivatives, many of which share structural similarities but exhibit distinct properties.

Alternative Nomenclature

The compound is also known by several alternative names in the scientific literature:

-

7-Carboxy-4-fluoro-1H-indole

-

4-fluoroindole-7-carboxylic acid

-

4-fluoro-7-carboxyindole

Related Indole Derivatives

Several structurally related compounds exist, including:

-

4-fluoro-7-nitro-1H-indole-2-carboxylic acid (C9H5FN2O4): A similar indole derivative with a nitro group at position 7 and the carboxylic acid at position 2 .

-

4-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid (C9H8FNO2): A reduced form of the indole core with the same substitution pattern.

-

4-fluoro-7-methyl-1H-indole-2-carboxylic acid: An analogue with a methyl group at position 7 and the carboxylic acid at position 2 .

These related compounds may exhibit different chemical properties and biological activities due to variations in their substitution patterns, highlighting the versatility of the indole scaffold in generating diverse chemical entities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume